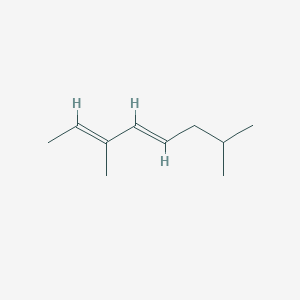![molecular formula C22H10O8 B14645164 4,4'-[1,3-Phenylenebis(oxy)]di(2-benzofuran-1,3-dione) CAS No. 53303-52-9](/img/structure/B14645164.png)
4,4'-[1,3-Phenylenebis(oxy)]di(2-benzofuran-1,3-dione)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4’-[1,3-Phenylenebis(oxy)]di(2-benzofuran-1,3-dione) is a complex organic compound known for its unique structural properties. It is characterized by the presence of benzofuran and phenylenebis(oxy) groups, which contribute to its distinct chemical behavior. This compound is often used in various scientific research applications due to its stability and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-[1,3-Phenylenebis(oxy)]di(2-benzofuran-1,3-dione) typically involves the reaction of phthalic anhydride with hydroquinone in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction mechanism involves the formation of an intermediate, which then undergoes cyclization to form the final compound.
Industrial Production Methods
In an industrial setting, the production of 4,4’-[1,3-Phenylenebis(oxy)]di(2-benzofuran-1,3-dione) is scaled up using large reactors and continuous flow processes. The use of automated systems ensures precise control over reaction parameters, leading to high yields and purity of the final product. The industrial process also involves purification steps such as recrystallization and chromatography to remove any impurities.
化学反応の分析
Types of Reactions
4,4’-[1,3-Phenylenebis(oxy)]di(2-benzofuran-1,3-dione) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the compound into hydroquinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzofuran rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reactions are typically carried out in organic solvents such as dichloromethane or toluene under controlled temperature and pH conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions yield quinones, while reduction reactions produce hydroquinone derivatives. Substitution reactions can lead to a variety of substituted benzofuran compounds.
科学的研究の応用
4,4’-[1,3-Phenylenebis(oxy)]di(2-benzofuran-1,3-dione) has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and as a therapeutic agent.
Industry: It is used in the production of polymers, dyes, and other industrial chemicals.
作用機序
The mechanism of action of 4,4’-[1,3-Phenylenebis(oxy)]di(2-benzofuran-1,3-dione) involves its interaction with various molecular targets and pathways. The compound can interact with enzymes and receptors, leading to changes in cellular processes. For example, its potential anticancer activity may involve the inhibition of specific enzymes involved in cell proliferation.
類似化合物との比較
Similar Compounds
- 4,4’-[1,3-Phenylenebis(oxy)]di(2-benzofuran-1,3-dione)
- 4,4’-[1,4-Phenylenebis(oxy)]di(2-benzofuran-1,3-dione)
- 4,4’-[1,2-Phenylenebis(oxy)]di(2-benzofuran-1,3-dione)
Uniqueness
4,4’-[1,3-Phenylenebis(oxy)]di(2-benzofuran-1,3-dione) is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Compared to its isomers, it exhibits different reactivity and stability, making it suitable for specific applications in research and industry.
特性
CAS番号 |
53303-52-9 |
|---|---|
分子式 |
C22H10O8 |
分子量 |
402.3 g/mol |
IUPAC名 |
4-[3-[(1,3-dioxo-2-benzofuran-4-yl)oxy]phenoxy]-2-benzofuran-1,3-dione |
InChI |
InChI=1S/C22H10O8/c23-19-13-6-2-8-15(17(13)21(25)29-19)27-11-4-1-5-12(10-11)28-16-9-3-7-14-18(16)22(26)30-20(14)24/h1-10H |
InChIキー |
FGCCINIFRMQBJR-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)OC2=CC=CC3=C2C(=O)OC3=O)OC4=CC=CC5=C4C(=O)OC5=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



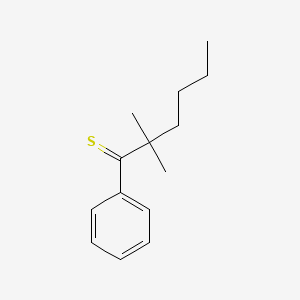
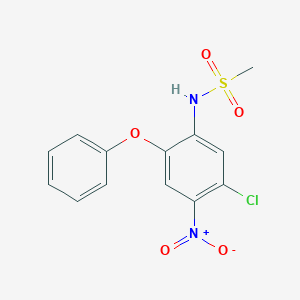
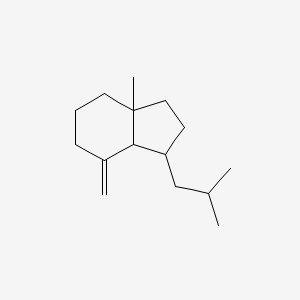
![4-Piperidinone, 1-[3-[2-(4-fluorophenyl)-1,3-dioxolan-2-yl]propyl]-](/img/structure/B14645122.png)
![1-Methyl-1-(3-nitropropyl)-1,3,4,9-tetrahydroindeno[2,1-c]pyran](/img/structure/B14645124.png)


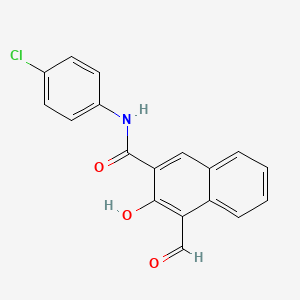
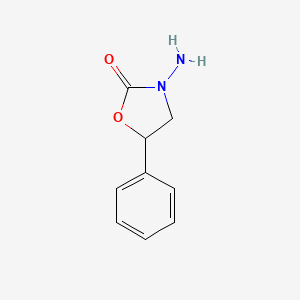


![2-[Chloro(nitro)methylidene]-1-methylimidazolidine](/img/structure/B14645158.png)
